- Synthesis of fluorescent C24-ceramide: Evidence for acyl chain length dependent differences in penetration of exogenous NBD-ceramides into human skinBioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6975-6977,
Cas no 94885-02-6 (N-(NBD-Aminohexanoyl) D-erythro-Sphingosine)

94885-02-6 structure
Productnaam:N-(NBD-Aminohexanoyl) D-erythro-Sphingosine
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Chemische en fysische eigenschappen
Naam en identificatie
-
- Hexanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- N-(NBD-Aminohexanoyl) D-erythro-Sphingosine
- N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine
- C-6 NBD Ceramide
- C6-NBD-CERAMIDE
- Hexanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxa...
- C6-NBD CERAMIDE
- 2,1,3-Benzoxadiazole, hexanamide deriv. (ZCI)
- Hexanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- (9CI)
- Hexanamide, N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-4-benzofurazanyl)amino]-, [R-[R*,S*-(E)]]- (ZCI)
- N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide (ACI)
- Hexanamide, N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, [R-[R*,S*-(E)]]-
- NBD-C 6Cer
- C6 NBD Ceramide (d18:1/6:0)
- CHEMBL135464
- NBD-C6-Cer
- Hexanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- DTXSID501334180
- N-(Nbd-aminohexanoyl)-D-erythro-sphingosine
- NS00016772
- HY-W356116
- Q27126704
- C6-Nbd-cer
- UNII-39ZCU6EB2E
- CS-0467369
- N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine
- Nbd-ceramide
- N-(6-((7-Nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine
- 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine
- N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine
- N-(NBD-Aminohexanoyl)sphingosine
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
- N-((1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl)-6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanamide
- 39ZCU6EB2E
- DA-51517
- 86701-10-2
- (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine)
- CHEBI:59429
- Hexanamide, N-((1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl)-6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-
- SCHEMBL16216321
- Epitope ID:131179
- 94885-02-6
- N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
- C6 NBD Ceramide
- G77040
-
- Inchi: 1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1
- InChI-sleutel: HZIRBXILQRLFIK-VPZZKNKNSA-N
- LACHT: N(C1=CC=C([N+](=O)[O-])C2=NON=C12)CCCCCC(=O)N[C@@H](CO)[C@H](O)/C=C/CCCCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 575.36800
- Monoisotopische massa: 575.36828430g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 41
- Aantal draaibare bindingen: 25
- Complexiteit: 737
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.3
- Topologisch pooloppervlak: 166Ų
Experimentele eigenschappen
- PSA: 180.32000
- LogboekP: 7.13280
- Kleur/vorm: 1 mg/mL (810209X-1mg)
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 1992 6.1(3) / PGIII
- WGK Duitsland:3
- Opslagvoorwaarde:−20°C
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | N381250-2mg |
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine |
94885-02-6 | 2mg |
$356.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70434-5mg |
C6 NBD Ceramide (d18:1/6:0) |
94885-02-6 | 98% | 5mg |
¥8556.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810209P-1MG |
C6-NBD Ceramide |
94885-02-6 | 1mg |
¥4987.88 | 2023-11-02 | ||
A2B Chem LLC | AW54415-1mg |
Hexanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
94885-02-6 | ≥98% | 1mg |
$89.00 | 2024-07-18 | |
TRC | N381250-10mg |
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine |
94885-02-6 | 10mg |
$1556.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021618-1mg |
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine,99% |
94885-02-6 | 99% | 1mg |
¥3823 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N47250-1mg |
C6-NBD-CERAMIDE |
94885-02-6 | 99% | 1mg |
¥1898.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810209X-1MG |
C6-NBD Ceramide |
94885-02-6 | 1mg |
¥4945.25 | 2023-11-02 | ||
1PlusChem | 1P01CC4V-5mg |
Hexanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
94885-02-6 | ≥98% | 5mg |
$945.00 | 2024-04-19 | |
1PlusChem | 1P01CC4V-10mg |
Hexanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
94885-02-6 | ≥98% | 10mg |
$1648.00 | 2024-04-19 |
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Solvents: Chloroform ; 48 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt
1.2 Solvents: Dimethylformamide ; overnight, rt
1.3 Reagents: Methylamine Solvents: Ethanol , Water ; 90 min, 70 °C
1.2 Solvents: Dimethylformamide ; overnight, rt
1.3 Reagents: Methylamine Solvents: Ethanol , Water ; 90 min, 70 °C
Referentie
- A nonradioactive fluorimetric SPE-based ceramide kinase assay using NBD-C6-ceramideJournal of Lipids, 2012, 404513,,
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Raw materials
- D-ERYTHRO-SPHINGOSINE
- NBD-X acid
- 1-[6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-1-oxohexyl]-2,5-pyrrolidinedione
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Preparation Products
N-(NBD-Aminohexanoyl) D-erythro-Sphingosine Gerelateerde literatuur
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
94885-02-6 (N-(NBD-Aminohexanoyl) D-erythro-Sphingosine) Gerelateerde producten
- 86701-10-2(C-6 NBD Ceramide)
- 896283-14-0(N'-(2-methylphenyl)-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 867041-22-3(2-(4Z)-2,5-dioxo-4-(2E)-3-phenylprop-2-en-1-ylideneimidazolidin-1-yl-N-(4-sulfamoylphenyl)acetamide)
- 2548977-37-1(4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine)
- 917746-89-5(6-Ethoxy-3-methyl-quinoline-2-thiol)
- 2172313-64-1(2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentane-1-carboxylic acid)
- 51564-29-5(2-Chloro-6-methoxy-4-methylnicotinonitrile)
- 501902-33-6(3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine)
- 1343848-20-3(4-Bromo-1,2-dimethylcyclohexane)
- 946329-81-3(2-{5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide)
Aanbevolen leveranciers
Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk
